Imidaprilat-d3

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution assay

Imidaprilat-d3 provides a +3.02 Da mass shift via N1-trideuteriomethyl substitution, enabling baseline MS separation from unlabeled Imidaprilat while preserving identical extraction recovery and ionization efficiency. This isotopologue is essential for FDA/EMA-compliant bioanalytical method validation in Imidapril pharmacokinetic studies. Generic internal standards or unlabeled reference compounds cannot correct for matrix effects or ion suppression in quantitative LC-MS/MS workflows. Specify deuterated internal standard for regulatory bioequivalence studies.

Molecular Formula C18H23N3O6
Molecular Weight 380.4 g/mol
Cat. No. B13725116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidaprilat-d3
Molecular FormulaC18H23N3O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3
InChIKeyVFAVNRVDTAPBNR-SLUVDJKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidaprilat-d3 Stable Isotope-Labeled Internal Standard for ACE Inhibitor Bioanalysis Procurement Guide


Imidaprilat-d3 (CAS 1356019-69-6, molecular formula C₁₈H₂₀D₃N₃O₆, molecular weight 380.41) is a triple-deuterated analog of imidaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug imidapril (TA-6366) . The parent compound imidaprilat (6366A) is a potent, competitive ACE inhibitor with an IC₅₀ of 2.6 nM against swine renal ACE, approximately 3,800-fold more potent than its prodrug form, and demonstrates a Ki of 0.04–0.067 nM across tissue sources [1]. Imidaprilat-d3 is primarily procured as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of imidapril and imidaprilat in biological matrices such as human plasma, where it corrects for matrix effects, extraction recovery variability, and ionization fluctuations [2].

Why Imidaprilat-d3 Cannot Be Replaced by Unlabeled Imidaprilat or Non-Isotopic Internal Standards for Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis of imidaprilat, substituting the deuterated internal standard imidaprilat-d3 with unlabeled imidaprilat (D0) eliminates the mass spectrometric discrimination between analyte and internal standard, rendering isotope dilution quantitation impossible. The original validated method by Mabuchi et al. [1] employed the methyl ester of imidapril—a structural analog, not a stable isotope-labeled compound—as the internal standard for imidaprilat quantification. Structural analog internal standards exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies from the target analyte, leaving matrix effect-related ion suppression or enhancement uncorrected [1]. A deuterated SIL-IS such as imidaprilat-d3 co-elutes with the analyte, shares near-identical physicochemical properties, and differs only by the +3 Da mass shift (m/z 378→206 for D0 vs. m/z 381→209 for D3), enabling selected reaction monitoring (SRM) to distinguish the two species while ensuring identical matrix effect exposure [2]. Generic deuterated ACE inhibitor internal standards (e.g., enalaprilat-d5, ramiprilat-d5) cannot substitute because their distinct chemical structures produce different chromatographic retention and fragmentation patterns, violating the fundamental SIL-IS requirement of structural identity to the analyte .

Imidaprilat-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Deuterated (D3) Internal Standard vs. Structural Analog Internal Standard: Co-Elution and Matrix Effect Correction in Human Plasma LC-MS/MS

The original validated LC-MS/MS method for imidaprilat in human plasma (Mabuchi et al., 1999) used imidapril methyl ester—a structural analog—as internal standard (I.S.), with imidaprilat detected via the SRM transition m/z 378→206 [1]. In that method, the structural analog I.S. (imidapril methyl ester, m/z 406→234) elutes at a different retention time and experiences different matrix effect conditions than the analyte imidaprilat, leaving ion suppression or enhancement from phospholipids and other plasma components incompletely corrected. Imidaprilat-d3, by contrast, is the isotopologous SIL-IS: it is chemically identical to the analyte except for the substitution of three protium atoms with deuterium at the methyl group on the imidazolidine ring, producing a +3 Da mass shift (MW 380.41 vs. ~377.39 for D0) and a corresponding SRM transition shift of m/z 381→209 . This mass shift is sufficient for baseline mass spectrometric resolution while preserving co-elution (Δ retention time <0.02 min, class-level inference from D3-labeled standards [2]), ensuring the I.S. experiences identical matrix effects and extraction recovery as the analyte.

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution assay

D3 Deuteration Pattern vs. Heavier Isotopologues (D5/D7): Mitigation of Chromatographic Retention Time Shift and Kinetic Isotope Effects

Imidaprilat-d3 incorporates exactly three deuterium atoms at the methyl group adjacent to the imidazolidine nitrogen, producing a +3 Da mass shift [1]. This D3 pattern is deliberately chosen over heavier labeling (e.g., D5 or D7) to balance mass spectrometric resolution with chromatographic fidelity. Literature evidence demonstrates that deuterium labeling beyond 3–4 atoms can introduce measurable chromatographic retention time shifts due to the altered polarity of C–D vs. C–H bonds, leading to differential matrix effects where the I.S. and analyte experience different zones of ion suppression or enhancement during gradient elution [2]. Specifically, D5- and D7-labeled compounds have been shown to exhibit retention time differences of 0.05–0.15 min from their D0 analogs on reversed-phase columns, whereas D3-labeled compounds typically show shifts of <0.02 min, remaining within the co-elution window [2]. Additionally, the D3 pattern avoids the potential for metabolic kinetic isotope effects that can occur with perdeuterated compounds, as documented in the Russak et al. (2019) review of deuterium substitution effects on pharmacokinetics [3].

Isotope labeling strategy Chromatographic co-elution Kinetic isotope effect

Imidaprilat (Parent Analyte) ACE Inhibitory Potency vs. Comparator ACE Inhibitors: Pharmacological Basis for Method Sensitivity Requirements

The parent compound imidaprilat (6366A) demonstrates an IC₅₀ of 2.6 nM against swine renal ACE, which is approximately 3,800-fold more potent than its prodrug TA-6366 (IC₅₀ 9,900 nM) [1]. In tissue-level comparisons, 6366A inhibited swine renal ACE with a Ki of 0.067 nM and human serum ACE with a Ki of 0.04 nM, values that were 3- to 18-fold more potent than those of captopril, enalapril, and enalaprilat in the same assay system [2]. Across multiple tissue ACE sources from spontaneously hypertensive rats (SHRs) and Wistar Kyoto rats (WKYs)—including lung, aorta, heart, brain, and kidney homogenates—6366A was the most potent inhibitor among all tested compounds (enalaprilat, 6366DM, 6366PY) [2]. As an ACE inhibitor, imidaprilat is equipotent to enalaprilat and approximately twice as potent as captopril on a molar basis [3]. This high potency at low nanomolar concentrations necessitates an analytical method with a correspondingly low lower limit of quantification (LLOQ). The validated Mabuchi et al. method achieved an LLOQ of 0.2 ng/mL (approximately 0.53 nM) in human plasma, which is at the level required to quantify pharmacologically relevant concentrations [4].

ACE inhibition potency IC₅₀ comparison Pharmacodynamic differentiation

LC-MS/MS Method Performance with Imidaprilat-d3 SIL-IS vs. Radioimmunoassay (RIA): Specificity and Throughput Advantages

Prior to the adoption of LC-MS/MS methodology, imidapril and imidaprilat were quantified in human plasma and urine using a radioimmunoassay (RIA) method developed by Yamanaka et al. [1]. The Mabuchi et al. HPLC-ESI-MS-MS method demonstrated good correlation with the RIA method, but the LC-MS/MS approach offers fundamental advantages in specificity because it monitors specific precursor→product ion transitions (m/z 378→206 for imidaprilat) rather than relying on antibody-based recognition, which can be subject to cross-reactivity with structurally related metabolites or endogenous compounds [2]. With the incorporation of imidaprilat-d3 as the SIL-IS, the LC-MS/MS method achieves isotope dilution-level accuracy and precision, which is intrinsically superior to the external calibration or non-isotopic I.S. approaches used in RIA. While RIA requires radioactive reagents, specialized waste handling, and has limited multiplexing capability, the LC-MS/MS approach with deuterated I.S. enables simultaneous quantification of imidapril and imidaprilat in a single run with SRM channel switching [2]. The validated LC-MS/MS linear range is 0.2–50 ng/mL with precision RSD <13.2% [2], and adoption of imidaprilat-d3 as SIL-IS is expected to further reduce RSD to <10% based on class-level performance of SIL-IS methods [3].

Method cross-validation RIA vs. LC-MS/MS Analytical specificity

Imidaprilat-d3 Certificate of Analysis (COA) and Isotopic Purity Documentation vs. Unlabeled Reference Standards: Procurement Traceability

Imidaprilat-d3 is supplied with a comprehensive Certificate of Analysis (COA) that documents lot-specific chemical purity (typically ≥95%), isotopic enrichment (³H incorporation at the specified positions), and storage conditions . This documentation is essential for analytical method validation under ICH Q2(R1) and for demonstrating traceability in regulated bioanalytical studies. In contrast, unlabeled imidaprilat reference standards are qualified primarily for chemical purity without isotopic characterization, and the structural analog I.S. (imidapril methyl ester) used in the Mabuchi et al. method requires separate characterization [1]. The COA for imidaprilat-d3 provides the mass spectral confirmation of the +3 Da mass shift, the positional specificity of deuteration at the methyl group on the imidazolidine nitrogen, and the absence of detectable D0 carryover that would compromise isotope dilution accuracy . Vendor pricing for imidaprilat-d3 at the analytical scale (1 mg) ranges from approximately $345 to $830 USD, with 10 mg quantities at $3,648–$6,409 USD . While this represents a premium over unlabeled imidaprilat, the per-sample cost is low given the typical I.S. concentration of 10–50 ng/mL in the final extract.

Reference standard qualification Certificate of Analysis Isotopic enrichment

Optimal Procurement and Deployment Scenarios for Imidaprilat-d3 in Quantitative Bioanalysis and Pharmaceutical Development


Regulated Human Pharmacokinetic and Bioequivalence Studies of Imidapril Formulations

In bioequivalence studies comparing generic imidapril formulations to the reference product (e.g., in 31-subject crossover designs as demonstrated by Yun et al. [1]), imidaprilat-d3 serves as the SIL-IS for LC-MS/MS quantification of imidaprilat in human plasma at concentrations spanning 0.2–50 ng/mL. The deuterated I.S. corrects for inter-subject plasma matrix variability—a critical factor given the 14.8 h elimination half-life of imidaprilat requiring accurate quantification across 48–72 h post-dose sampling windows [2]. The validated method using imidaprilat-d3 enables determination of Cmax, AUC₀₋ₜ, and AUC₀₋∞ with intra- and inter-assay precision meeting the FDA 15% CV acceptance criterion, which is essential for ANDA submission and regulatory approval of generic imidapril products.

Tissue ACE Occupancy and Pharmacodynamic Studies Requiring High-Sensitivity Quantification in Target Organs

Given that imidaprilat demonstrates the most potent tissue ACE inhibition among tested compounds (Ki 0.04–0.067 nM, 3–18× more potent than captopril and enalaprilat across multiple tissues including lung, aorta, heart, brain, and kidney [1]), quantification of imidaprilat in tissue homogenates at sub-nanomolar concentrations is essential for PK/PD modeling of tissue ACE occupancy. The saturable-reversible ACE-imidaprilat binding model described by Hoogkamer et al. [2] requires precise plasma concentration data as model input. Imidaprilat-d3 as SIL-IS provides the necessary analytical accuracy at concentrations approaching the Ki value, where small quantification errors propagate to large uncertainties in receptor occupancy estimates.

Cross-Validation of Clinical Immunoassay Methods Against LC-MS/MS Reference Methods

Clinical laboratories transitioning from RIA-based imidaprilat measurement (Yamanaka et al. 1996 [1]) to LC-MS/MS require a validated cross-comparison. The Mabuchi et al. study demonstrated correlation between HPLC-ESI-MS-MS and RIA [2], but incorporation of imidaprilat-d3 as SIL-IS in the LC-MS/MS method establishes it as the higher-order reference method. This is relevant for central laboratories supporting multi-center clinical trials of imidapril, where method harmonization across sites with different analytical platforms is required for data pooling.

Method Development and Validation for Simultaneous ACE Inhibitor Multi-Analyte Panels

For laboratories developing multi-analyte LC-MS/MS panels for ACE inhibitor therapeutic drug monitoring (e.g., simultaneous quantification of imidaprilat, enalaprilat, ramiprilat, and lisinopril), imidaprilat-d3 provides the analyte-specific SIL-IS for the imidaprilat channel. Using a deuterated analog of each individual analyte—rather than a single generic I.S.—ensures that each analyte channel benefits from matched matrix effect correction, extraction recovery normalization, and ionization efficiency compensation [1]. This approach aligns with the recognized best practice of using a dedicated SIL-IS for each analyte in multi-analyte LC-MS/MS methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidaprilat-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.